molecular formula C12H10N2O3S B4692001 methyl 3-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate

methyl 3-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No. B4692001
M. Wt: 262.29 g/mol
InChI Key: FUUPLVBADFUZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of methyl 3-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate varies depending on its application. In cancer treatment, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, this compound inhibits the aggregation of amyloid beta and alpha-synuclein proteins, respectively. In agriculture, this compound acts as a herbicide or insecticide by disrupting the metabolic processes of plants or insects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease and Parkinson's disease, this compound has been shown to reduce the levels of toxic protein aggregates in the brain. In agriculture, this compound disrupts the metabolic processes of plants or insects, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate in lab experiments include its high yield of synthesis, its potential applications in various fields, and its well-studied mechanism of action. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of methyl 3-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate. In medicine, this compound could be further studied for its potential use in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. In agriculture, the development of more effective and environmentally friendly herbicides and insecticides using this compound could be explored. In materials science, the use of this compound in the development of organic semiconductors with improved performance could be investigated.
Conclusion:
This compound is a chemical compound with potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its optimal use in different applications.

Scientific Research Applications

Methyl 3-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have herbicidal and insecticidal properties. In materials science, this compound has been studied for its potential use in the development of organic semiconductors.

properties

IUPAC Name

methyl 3-(pyridine-3-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-12(16)10-9(4-6-18-10)14-11(15)8-3-2-5-13-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUPLVBADFUZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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